molecular formula C19H23ClN2O3S B2822360 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide CAS No. 1172319-97-9

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Cat. No.: B2822360
CAS No.: 1172319-97-9
M. Wt: 394.91
InChI Key: JLMNWBLUDWAMKV-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoline ring system, a methoxyethyl group, and a benzenesulfonamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkylating agent such as 2-methoxyethyl chloride.

    Sulfonamide Formation: The final step involves the sulfonation of the quinoline derivative with a sulfonyl chloride, such as 2-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-methoxyethyl)-2-methylaniline
  • 4-amino-5-chloro-2-methoxybenzoic acid derivatives

Uniqueness

Compared to similar compounds, 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-5-7-16(20)12-19(14)26(23,24)21-17-8-6-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMNWBLUDWAMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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